molecular formula C11H12N4O2 B1488960 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid CAS No. 2098063-95-5

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Cat. No.: B1488960
CAS No.: 2098063-95-5
M. Wt: 232.24 g/mol
InChI Key: JXZCKQMGUUBSHU-UHFFFAOYSA-N
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Description

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Biological Activity

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, commonly referred to as BTTAA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C19H30N10O2
  • Molecular Weight : 430.51 g/mol
  • CAS Number : 1334179-85-9

Synthesis

BTTAA is synthesized through a multi-step process involving the coupling of various triazole derivatives. The synthesis typically includes:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Functionalization at the benzoic acid moiety to enhance solubility and biological activity.
  • Optimization of substituents at the triazole position to improve pharmacokinetic properties.

Anticancer Activity

Research has indicated that BTTAA exhibits significant anticancer properties. In vitro studies have shown that compounds related to BTTAA can induce apoptosis in cancer cell lines. For instance, a study evaluated the anticancer activity of triazole derivatives against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, demonstrating promising results with certain derivatives showing potent antiproliferative effects .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
BTTAAMCF-715Apoptosis induction
BTTAASW48020G2/M phase arrest
BTTAAA54918Apoptosis induction

Antibacterial Activity

BTTAA has also been assessed for its antibacterial properties. In various studies, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA synthesis and cell wall integrity disruption.

Table 2: Antibacterial Activity of BTTAA Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity
BTTAAStaphylococcus aureus0.5Highly active
BTTAAEscherichia coli2.0Moderate activity
BTTAAPseudomonas aeruginosa1.5Active

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the triazole and benzoic acid positions significantly impact the biological activity of BTTAA. For example:

  • Substituents at the C-4 position of the triazole ring enhance anticancer activity.
  • The introduction of hydrophilic groups increases solubility and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of BTTAA in various biological contexts:

  • In Vitro Cancer Study : A series of derivatives were tested against MCF-7 cells, revealing that structural modifications led to enhanced potency and selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .
  • Antibacterial Efficacy : In a comparative study against common pathogens, BTTAA demonstrated lower MIC values compared to traditional antibiotics like tetracycline, indicating its potential as a novel antibacterial agent .

Properties

IUPAC Name

4-[[4-(aminomethyl)triazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-5-10-7-15(14-13-10)6-8-1-3-9(4-2-8)11(16)17/h1-4,7H,5-6,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZCKQMGUUBSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.